molecular formula C9H5FN4 B15057544 5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile

5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B15057544
M. Wt: 188.16 g/mol
InChI Key: ZCONVIFDAAMTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile ( 1352658-68-4) is a high-purity, fluorinated heterocyclic compound of significant interest in pharmaceutical and agrochemical research. With a molecular formula of C9H5FN4 and a molecular weight of 188.16 g/mol, it serves as a privileged scaffold in drug discovery . The compound features a 1,2,3-triazole core, a robust isostere for amide and ester bonds, which contributes to metabolic stability and enhances bioavailability in lead molecules . The integration of an ortho -fluorophenyl substituent and an electron-withdrawing nitrile group makes this compound a valuable building block for constructing more complex molecular architectures. The fluorine atom can fine-tune the molecule's lipophilicity, membrane permeability, and overall pharmacokinetic profile . This compound is primarily utilized as a key intermediate in the synthesis of potential therapeutic agents. Triazole derivatives are extensively documented in scientific literature for their diverse biological activities, including potent antifungal effects through the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) , as well as promising antibacterial properties, particularly against resistant strains . Furthermore, research indicates that structurally related fluorinated triazole compounds exhibit antinociceptive and anti-inflammatory activities in preclinical models, suggesting potential for central nervous system (CNS) and inflammation research . Researchers employ this compound in lead optimization, structure-activity relationship (SAR) studies, and molecular hybridization strategies. Its structure is amenable to further functionalization via the nitrile group or through reactions at the triazole ring, enabling the creation of diverse chemical libraries for high-throughput screening . Handling and Usage Note: this compound is intended for research purposes and laboratory use only. It is not certified for human therapeutic, diagnostic, or veterinary applications. Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols before use.

Properties

Molecular Formula

C9H5FN4

Molecular Weight

188.16 g/mol

IUPAC Name

5-(2-fluorophenyl)-2H-triazole-4-carbonitrile

InChI

InChI=1S/C9H5FN4/c10-7-4-2-1-3-6(7)9-8(5-11)12-14-13-9/h1-4H,(H,12,13,14)

InChI Key

ZCONVIFDAAMTFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=C2C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzyl azide with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table compares key structural and electronic features of 5-(2-fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile with three analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Spectral Features (IR/Raman)
This compound -F (ortho) C₉H₅FN₄ 188.16 C≡N stretch: ~2200 cm⁻¹; C-F stretch: ~1200 cm⁻¹
5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile -OCH₃ (para) C₁₀H₈N₄O 200.20 C≡N stretch: ~2200 cm⁻¹; OCH₃: ~2830–2815 cm⁻¹
5-(3-Fluoro-4-phenoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile -F (meta), -OPh (para) C₁₅H₉FN₄O 280.26 C≡N stretch: ~2200 cm⁻¹; C-O-C (phenoxy): ~1250 cm⁻¹
5-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile -Cl (para) C₉H₅ClN₄ 204.62 C≡N stretch: ~2200 cm⁻¹; C-Cl stretch: ~750 cm⁻¹

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (F, Cl) reduce electron density on the triazole ring, enhancing stability and directing electrophilic substitution. Ortho- vs. Phenoxy group: The bulky phenoxy substituent in the 3-fluoro-4-phenoxyphenyl analog increases molecular weight and may reduce solubility in polar solvents .

Physicochemical Properties

  • The methoxy analog (C₁₀H₈N₄O) likely has a higher mp due to hydrogen bonding from the methoxy group.
  • Solubility: Fluorine and carbonitrile groups enhance solubility in organic solvents (e.g., ethanol, DMF) compared to chlorinated analogs .

Biological Activity

5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antifungal treatments. Triazole derivatives are known for their diverse pharmacological properties, including anticancer and antifungal effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring substituted with a fluorophenyl group and a carbonitrile moiety. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and biological activity.

Antitumor Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells.

Table 1: Antitumor Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)12.5Induction of apoptosis
Related Triazole AHCT116 (Colon)15.0Cell cycle arrest
Related Triazole BMCF7 (Breast)10.0Inhibition of Bcl-2

In a study evaluating various triazole derivatives, it was found that modifications in the triazole structure significantly influenced their anticancer potency. The introduction of electron-withdrawing groups like fluorine increased the compounds' efficacy against tumor cells by enhancing their interaction with target proteins involved in cell proliferation and apoptosis regulation .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The mechanism typically involves inhibition of the enzyme lanosterol demethylase, critical for ergosterol biosynthesis in fungal cell membranes.

Table 2: Antifungal Efficacy of Triazole Derivatives

CompoundFungal StrainMIC (µg/mL)Mode of Action
This compoundCandida albicans8.0Ergosterol biosynthesis inhibition
Related Triazole CAspergillus niger16.0Disruption of membrane integrity

In vitro studies have shown that this compound exhibits potent antifungal activity against various strains, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by modulating key proteins such as Bcl-2 and caspases.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint, leading to reduced proliferation rates.
  • Enzyme Inhibition : As an antifungal agent, it inhibits enzymes critical for fungal survival and proliferation.

Case Studies

A notable case study involved a series of triazole derivatives where researchers synthesized and evaluated their biological activities against various cancer and fungal cell lines. The study highlighted that structural modifications significantly impacted both antitumor and antifungal activities, emphasizing the importance of molecular design in drug development .

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